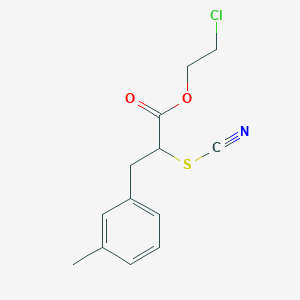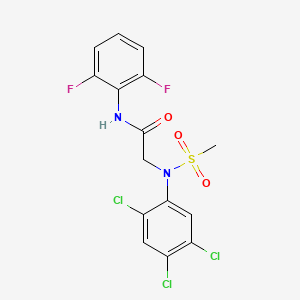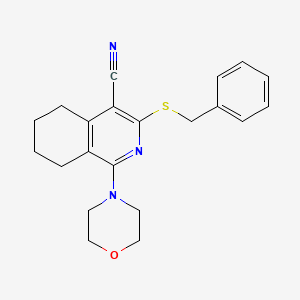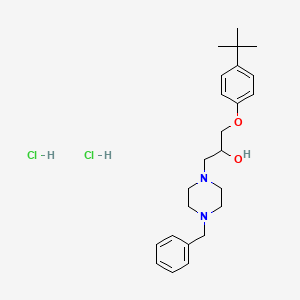
2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate (CMTP) is a synthetic compound that has been used in various scientific research applications. It is a thiocyanate ester derivative of 2-chloroethyl ethyl sulfide, which is a chemical warfare agent. CMTP has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用機序
The mechanism of action of 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate involves the activation of the caspase pathway, which leads to apoptosis in cancer cells. 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate also inhibits the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This inhibition leads to the accumulation of acetylcholine, which causes overstimulation of the nervous system and ultimately leads to paralysis.
Biochemical and Physiological Effects:
2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate has been shown to have both biochemical and physiological effects. Biochemically, 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate inhibits the activity of acetylcholinesterase, as mentioned earlier. Physiologically, 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate causes respiratory distress, convulsions, and ultimately death in animals. However, at lower doses, 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate has been shown to have anticancer and insecticidal effects.
実験室実験の利点と制限
One advantage of using 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate in lab experiments is its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells, which could lead to the development of new cancer therapies. However, one limitation is its toxicity, which makes it difficult to work with. Special precautions must be taken when handling 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate to avoid exposure.
将来の方向性
There are several future directions for 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate research. One area of research could focus on optimizing the synthesis method to obtain higher yields of 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate. Another area of research could focus on developing new cancer therapies based on the mechanism of action of 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate. Additionally, research could focus on developing safer methods for handling 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate in the lab. Finally, research could focus on the potential use of 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate as a decontaminant for surfaces contaminated with chemical warfare agents.
Conclusion:
In conclusion, 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate (2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate) is a synthetic compound that has been used in various scientific research applications. Its mechanism of action involves the activation of the caspase pathway and inhibition of acetylcholinesterase. 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate has both advantages and limitations for lab experiments, and there are several future directions for 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate research. Overall, 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate has the potential to be a valuable tool in the development of new cancer therapies and as a decontaminant for surfaces contaminated with chemical warfare agents.
合成法
2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate can be synthesized using different methods, including the reaction of 2-chloroethyl ethyl sulfide with 3-(3-methylphenyl) propionitrile followed by reaction with thiocyanate ion. Another method involves the reaction of 2-chloroethyl ethyl sulfide with 3-(3-methylphenyl) propionic acid followed by reaction with thionyl chloride and thiourea. These methods have been optimized to obtain high yields of 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate.
科学的研究の応用
2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate has been used in various scientific research applications, including as a potential anticancer agent. Studies have shown that 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate induces apoptosis in cancer cells by activating the caspase pathway. 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate has also been studied for its potential use as an insecticide and as a chemical agent for the decontamination of surfaces contaminated with chemical warfare agents.
特性
IUPAC Name |
2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2S/c1-10-3-2-4-11(7-10)8-12(18-9-15)13(16)17-6-5-14/h2-4,7,12H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBDAIFSQFLEPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C(=O)OCCCl)SC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5122926.png)
![1-[2-(3-fluorophenyl)ethyl]-N-methyl-6-oxo-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5122930.png)
![(3S)-N-(tert-butyl)-2-[3-(1H-pyrazol-4-yl)propanoyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5122944.png)


![8-(1,3-benzodioxol-5-ylmethyl)-3-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5122969.png)

![N-(3-nitrophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5122978.png)
![N-{4-[(dibenzo[b,d]furan-3-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5122985.png)

![ethyl 2-methyl-5-{[(3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B5122997.png)


![N-(1-{1-[3-(2-isoxazolidinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B5123030.png)